2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide
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Description
2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multi-step reactions. It starts with the preparation of the 1,2,3,4-tetrahydroquinoline core, followed by the introduction of the methoxyacetyl group at the appropriate position. The final step involves the sulfonamide coupling, which can be performed under various conditions using sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine.
Industrial production methods: Industrial production of 2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide would require scalable synthetic routes, often involving batch or continuous-flow processes. Purification steps like crystallization or chromatography ensure high purity suitable for further applications.
Types of reactions it undergoes:
Oxidation: This compound can be oxidized under controlled conditions to explore its stability and the potential formation of oxidative derivatives.
Reduction: Reduction reactions involving this compound might target the methoxyacetyl group or the tetrahydroquinoline ring.
Substitution: Various substituents can be introduced at different positions of the compound using electrophilic or nucleophilic substitution reactions.
Common reagents and conditions:
Oxidation: Peroxides or other oxidizing agents under mild to moderate conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon, or other reducing agents.
Substitution: Alkyl halides, acyl halides, and various nucleophiles in organic solvents.
Major products formed: The products of these reactions vary based on the specific conditions but can include hydroxylated, reduced, or substituted derivatives of the original compound.
4. Scientific Research Applications: this compound finds applications across multiple domains:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: The compound's structural motifs are explored for interactions with biological targets.
Medicine: It is studied for potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Its derivatives might be used in the development of advanced materials or as intermediates in chemical manufacturing processes.
5. Mechanism of Action: The compound's effects are often mediated through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action can involve inhibition or modulation of these targets, influencing various biochemical pathways. Detailed studies would elucidate its binding affinities, selectivity, and downstream effects.
6. Comparison with Similar Compounds: When comparing this compound with other similar compounds, several unique aspects stand out:
Structural uniqueness: The combination of methoxyacetyl, tetrahydroquinoline, and methylbenzenesulfonamide is relatively uncommon, providing a distinct chemical profile.
Reactivity: Its specific functional groups enable diverse chemical transformations.
Biological activity: Preliminary studies may suggest distinctive biological effects compared to analogs.
Similar compounds include:
2-methoxy-N-(1-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide
Derivatives of 1,2,3,4-tetrahydroquinoline with varying substituents
Properties
IUPAC Name |
2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-6-9-18(27-3)19(11-14)28(24,25)21-16-8-7-15-5-4-10-22(17(15)12-16)20(23)13-26-2/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSYKXRHFNIZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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